molecular formula C10H11N3S B14345494 2-Benzyl-5-methyl-1,2-dihydro-3H-1,2,4-triazole-3-thione CAS No. 103274-34-6

2-Benzyl-5-methyl-1,2-dihydro-3H-1,2,4-triazole-3-thione

Cat. No.: B14345494
CAS No.: 103274-34-6
M. Wt: 205.28 g/mol
InChI Key: ORXBAPLRNSFCHM-UHFFFAOYSA-N
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Description

2-Benzyl-5-methyl-1,2-dihydro-3H-1,2,4-triazole-3-thione is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a triazole ring, which is a five-membered ring containing three nitrogen atoms and two carbon atoms, with a thione group attached to the third carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-5-methyl-1,2-dihydro-3H-1,2,4-triazole-3-thione can be achieved through various methods. One common method involves the cyclization of potassium dithiocarbazinate with hydrazine hydrate using ethanol as a solvent under reflux conditions . Another method involves the microwave heating of an equimolar mixture of phenyl acetic acid and thiocarbohydrazide .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Benzyl-5-methyl-1,2-dihydro-3H-1,2,4-triazole-3-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thione group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

2-Benzyl-5-methyl-1,2-dihydro-3H-1,2,4-triazole-3-thione has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential antimicrobial, antifungal, and antiviral activities.

    Medicine: Investigated for its potential as an anticancer agent and its ability to inhibit certain enzymes.

    Industry: Used in the development of new materials with unique properties, such as corrosion inhibitors and catalysts.

Mechanism of Action

The mechanism of action of 2-Benzyl-5-methyl-1,2-dihydro-3H-1,2,4-triazole-3-thione involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. Additionally, the compound can interact with cellular membranes, disrupting their integrity and leading to cell death.

Comparison with Similar Compounds

Comparison: 2-Benzyl-5-methyl-1,2-dihydro-3H-1,2,4-triazole-3-thione is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for further research and development.

Properties

CAS No.

103274-34-6

Molecular Formula

C10H11N3S

Molecular Weight

205.28 g/mol

IUPAC Name

2-benzyl-5-methyl-1H-1,2,4-triazole-3-thione

InChI

InChI=1S/C10H11N3S/c1-8-11-10(14)13(12-8)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,11,12,14)

InChI Key

ORXBAPLRNSFCHM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=S)N(N1)CC2=CC=CC=C2

Origin of Product

United States

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